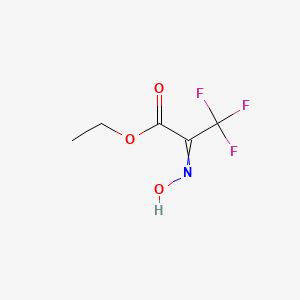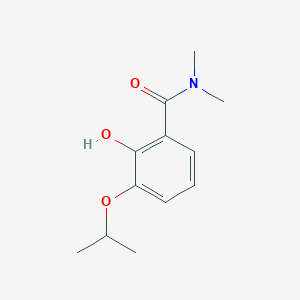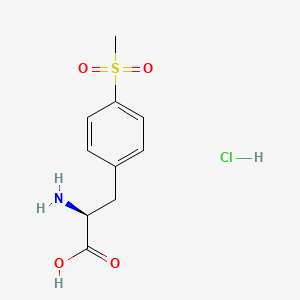
ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate is a chemical compound with the molecular formula C5H6F3NO3. It is known for its unique structural features, including the presence of trifluoromethyl and hydroxyimino groups. This compound is used as a building block in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with hydroxylamine hydrochloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethyl 3,3,3-trifluoropyruvate and hydroxylamine hydrochloride.
Conditions: The reaction is carried out in the presence of a base such as sodium carbonate or sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3,3,3-trifluoro-2-oxopropanoate.
Reduction: Formation of ethyl 3,3,3-trifluoro-2-aminopropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its distribution and activity in biological systems.
Comparaison Avec Des Composés Similaires
Ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate can be compared with similar compounds such as:
Ethyl 3,3,3-trifluoropyruvate: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
Ethyl 3,3,3-trifluoro-2-aminopropanoate: Contains an amino group instead of a hydroxyimino group, leading to different chemical and biological properties.
Ethyl 3,3,3-trifluoro-2-oxopropanoate: An oxidized derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its combination of trifluoromethyl and hydroxyimino groups, which confer specific chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C5H6F3NO3 |
|---|---|
Poids moléculaire |
185.10 g/mol |
Nom IUPAC |
ethyl 3,3,3-trifluoro-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H6F3NO3/c1-2-12-4(10)3(9-11)5(6,7)8/h11H,2H2,1H3 |
Clé InChI |
WFQNJACLNVYAIK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)






![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
![2,3,3A,4,5,9B-Hexahydro-1H-pyrrolo[3,4-C]isoquinoline](/img/structure/B14854226.png)

